Diethyl octylmalonate
Overview
Description
Diethyl octylmalonate is an organic compound with the molecular formula C15H28O4. It is a diethyl ester of octylmalonic acid, characterized by its clear, colorless liquid form. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl octylmalonate can be synthesized through the alkylation of diethyl malonate with octyl halides. The reaction typically involves the use of sodium ethoxide as a base in an ethanol solvent. The process can be summarized as follows:
- Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.
- Diethyl malonate is added to the sodium ethoxide solution, forming the sodium salt of diethyl malonate.
- Octyl bromide is then added to the mixture, resulting in the formation of this compound through nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl octylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: Acidic or basic hydrolysis of this compound yields octylmalonic acid and ethanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form octyl acetate.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide, octyl bromide, ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Decarboxylation: Heat, typically around 150-200°C.
Major Products:
Alkylation: Higher alkylated malonates.
Hydrolysis: Octylmalonic acid, ethanol.
Decarboxylation: Octyl acetate.
Scientific Research Applications
Diethyl octylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of diethyl octylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions, where the methylene group between the ester groups acts as a nucleophile.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, often used interchangeably with diethyl malonate in organic synthesis.
Diethyl butylmalonate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
Uniqueness: Diethyl octylmalonate is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .
Properties
IUPAC Name |
diethyl 2-octylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYBVYGISZANLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291209 | |
Record name | Diethyl octylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472-85-1 | |
Record name | Diethyl octylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl octylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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